molecular formula C13H13N B14641887 Benzo[h]quinoline, 7,8,9,10-tetrahydro- CAS No. 56528-74-6

Benzo[h]quinoline, 7,8,9,10-tetrahydro-

Cat. No.: B14641887
CAS No.: 56528-74-6
M. Wt: 183.25 g/mol
InChI Key: SOPXOVPZBFBRIB-UHFFFAOYSA-N
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Description

Benzo[h]quinoline, 7,8,9,10-tetrahydro- is a nitrogen-containing heterocyclic aromatic compound It is a derivative of benzo[h]quinoline, where the 7,8,9,10 positions are saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[h]quinoline, 7,8,9,10-tetrahydro- typically involves the hydrogenation of benzo[h]quinoline. This process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . Another method involves the reduction of benzo[h]quinoline using chemical reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of benzo[h]quinoline, 7,8,9,10-tetrahydro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of benzo[h]quinoline, 7,8,9,10-tetrahydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the double helix structure and affecting gene expression . Additionally, it can inhibit certain enzymes, leading to altered cellular processes .

Properties

CAS No.

56528-74-6

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

7,8,9,10-tetrahydrobenzo[h]quinoline

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h3,5,7-9H,1-2,4,6H2

InChI Key

SOPXOVPZBFBRIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2N=CC=C3

Origin of Product

United States

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